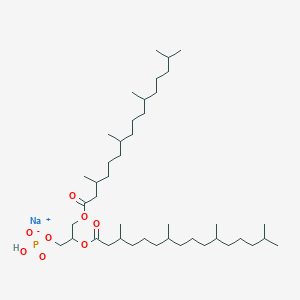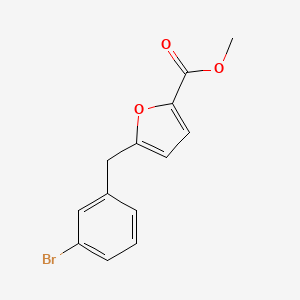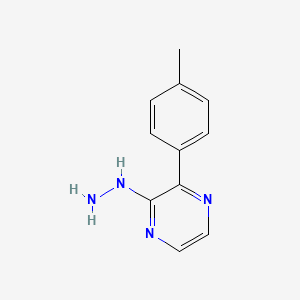![molecular formula C15H25N3O5S B12074151 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a diazanone ring (1,3-diazinan-4-one) with various functional groups attached.
- The sugar moiety (oxolan-2-yl) contributes to its overall structure, and the sulfur atom (sulfanylidene) adds further complexity.
- Overall, this compound combines features from nucleosides, amino acids, and sulfur-containing compounds.
- It may not have a common name due to its complexity, but it likely plays important roles in biological processes.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, chemists would likely use multi-step organic synthesis.
- Industrial production methods would involve optimizing yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: The hydroxyl groups could be oxidized to carbonyl groups.
Reduction: The carbonyl groups could be reduced back to hydroxyl groups.
Substitution: The amino group could participate in nucleophilic substitution reactions.
- Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, proteins, or nucleic acids.
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or role in disease pathways.
Industry: Assessing its use in materials science, catalysis, or other applications.
Mécanisme D'action
- Without specific data, we can only speculate. its structural features suggest potential interactions with biological macromolecules.
- Molecular targets could include enzymes, receptors, or transporters.
- Pathways involved might relate to metabolism, signaling, or cellular regulation.
Comparaison Avec Des Composés Similaires
- Unfortunately, I don’t have information on directly similar compounds with this exact structure.
- chemists would compare it to related molecules based on functional groups, stereochemistry, and reactivity.
Propriétés
Formule moléculaire |
C15H25N3O5S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H25N3O5S/c1-8(2)3-4-16-5-9-6-18(15(24)17-13(9)22)14-12(21)11(20)10(7-19)23-14/h3,9-12,14,16,19-21H,4-7H2,1-2H3,(H,17,22,24)/t9?,10-,11-,12-,14-/m1/s1 |
Clé InChI |
KPNHXTJAOPYSLK-JXCPPGNXSA-N |
SMILES isomérique |
CC(=CCNCC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
SMILES canonique |
CC(=CCNCC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)



![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)






